(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate

Catalog No.
S1480645
CAS No.
9004-39-1
M.F
C76H114O49
M. Wt
1811.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R...

CAS Number

9004-39-1

Product Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate

IUPAC Name

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[4,5,6-triacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[4,5,6-tri(propanoyloxy)-3-[3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate

Molecular Formula

C76H114O49

Molecular Weight

1811.7 g/mol

InChI

InChI=1S/C36H54O19.C28H38O19.C12H22O11/c1-9-21(37)45-17-19-29(49-23(39)11-3)31(50-24(40)12-4)34(53-27(43)15-7)36(48-19)55-30-20(18-46-22(38)10-2)47-35(54-28(44)16-8)33(52-26(42)14-6)32(30)51-25(41)13-5;1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33;13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h19-20,29-36H,9-18H2,1-8H3;19-28H,9-10H2,1-8H3;3-20H,1-2H2

InChI Key

HKQOBOMRSSHSTC-UHFFFAOYSA-N

SMILES

CCC(=O)OCC1C(C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC2C(C(C(C(O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC.CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Synonyms

Cellulose,acetatepropanoate;CELLULOSE PROPIONATE;CELLULOSE ACETATE PROPIONATE;CELLULOSE ACETATE PROPIONATE, 42.5 WT. % PROPIONYL CONTENT, AVE. MN CA. 15,000;CELLULOSE ACETATE PROPIONATE, 46 WT. % P ROPIONYL CONTENT, AVE. MN CA. 75,000;CELLULOSE ACET

Canonical SMILES

CCC(=O)OCC1C(C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC2C(C(C(C(O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC.CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Isomeric SMILES

CCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC.CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

Description

The exact mass of the compound (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Film forming. However, this does not mean our product can be used or applied in the same or a similar way.

The compound identified as (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol is a complex organic molecule with multiple hydroxyl groups and oxane structures. This structure suggests it may participate in various biochemical interactions due to its potential for hydrogen bonding and steric effects. The presence of multiple stereocenters indicates that it can exist in several stereoisomeric forms, which can significantly influence its biological activity and chemical reactivity.

As there is no known function or application for this compound, its mechanism of action is not documented. However, similar sugar-based molecules with various functional groups can have diverse functions. They can be involved in cell signaling, act as substrates for enzymes, or have roles in molecular recognition [].

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood.
  • Following safe handling procedures for organic solvents that might be used during research with this molecule.
Typical of polyol compounds. These include:

  • Hydrolysis Reactions: Involving the cleavage of acyl groups under acidic or basic conditions.
  • Acetylation: The presence of hydroxyl groups makes it susceptible to acetylation, forming esters.
  • Oxidation-Reduction Reactions: Hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
  • Glycosidic Bond Formation: The oxane structures suggest potential for glycosidic bond formation with other sugars or alcohols

    The biological activity of this compound is likely influenced by its structural complexity. Compounds with similar structures often exhibit significant biological properties such as:

    • Antioxidant Activity: Due to the presence of multiple hydroxyl groups which can scavenge free radicals.
    • Antimicrobial Properties: Many polyol compounds demonstrate activity against bacteria and fungi.
    • Enzyme Inhibition: The ability to interact with various enzymes could lead to inhibition or modulation of metabolic pathways .

Synthesis of such complex compounds typically involves multi-step organic synthesis techniques:

  • Starting Materials: Simple sugars or sugar alcohols as precursors.
  • Protecting Group Strategies: To selectively modify hydroxyl groups while preventing unwanted reactions.
  • Functional Group Transformations: Including oxidation, reduction, and acylation to introduce desired functional groups.
  • Coupling Reactions: To link different sugar moieties through glycosidic bonds.

Advanced techniques like microwave-assisted synthesis or enzymatic methods may also be employed for efficiency and specificity

The applications of this compound are diverse:

  • Pharmaceuticals: Potential use as a drug candidate due to its bioactive properties.
  • Nutraceuticals: As a dietary supplement for its antioxidant properties.
  • Cosmetics: Utilized in formulations for skin care due to moisturizing effects attributed to polyols .

Interaction studies focus on how this compound interacts with biological macromolecules:

  • Protein Binding Studies: Assessing how the compound binds to proteins can provide insight into its mechanism of action.
  • Enzyme Kinetics: Evaluating the inhibition or activation of specific enzymes can elucidate its biological pathways.
  • Cell Culture Assays: Testing the compound on various cell lines can reveal cytotoxicity or therapeutic effects .

This compound shares structural similarities with several other polyol-based compounds. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
GlucoseSimple hexosePrimary energy source in cells
MannitolSugar alcoholUsed as a diuretic and sweetener
SorbitolSugar alcoholCommonly used as a sugar substitute
XylitolSugar alcoholKnown for dental health benefits

The uniqueness of the compound lies in its complex multi-functional structure that combines characteristics from both sugar and polyol classes, potentially leading to unique biological activities not found in simpler compounds .

Hydrogen Bond Acceptor Count

49

Hydrogen Bond Donor Count

8

Exact Mass

1810.6428700 g/mol

Monoisotopic Mass

1810.6428700 g/mol

Heavy Atom Count

125

Melting Point

Mp 306 ° (triacetate form)

Other CAS

9004-39-1

Use Classification

Cosmetics -> Film forming

General Manufacturing Information

Cellulose, acetate propanoate: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-09-12
1: Arca HÇ, Mosquera-Giraldo LI, Pereira JM, Sriranganathan N, Taylor LS, Edgar
KJ. Rifampin Stability and Solution Concentration Enhancement through Amorphous
Solid Dispersion in Cellulose ω-Carboxyalkanoate Matrices. J Pharm Sci. 2017 Jun
7. pii: S0022-3549(17)30428-8. doi: 10.1016/j.xphs.2017.05.036. [Epub ahead of
print] PubMed PMID: 28601524.


2: Aziz A, Khamees N, Mohamed TA, Derar AR. Comparative Study of PVC-Free
All-Solid-State, PVC Membrane, and Carbon Paste Ion-Selective Electrodes for the
Determination of Dapoxetine Hydrochloride in Pharmaceutical Formulation. J AOAC
Int. 2016 Nov 1;99(6):1499-1504. doi: 10.5740/jaoacint.16-0089. Epub 2016 Sep 1.
PubMed PMID: 27590599.


3: Narang RS, Narang JK. Nanomedicines for dental applications-scope and future
perspective. Int J Pharm Investig. 2015 Jul-Sep;5(3):121-3. doi:
10.4103/2230-973X.160843. PubMed PMID: 26258052; PubMed Central PMCID:
PMC4522860.


4: Obeidat WM, Alzoubi NM. Controlled-release cellulose esters matrices for
water-soluble diclofenac sodium: compression and dissolution studies. Pharmazie.
2014 Feb;69(2):96-103. PubMed PMID: 24640597.

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